molecular formula C16H19ClN4O4S B2953384 N-(5-chloro-2-methoxyphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 923174-29-2

N-(5-chloro-2-methoxyphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2953384
CAS No.: 923174-29-2
M. Wt: 398.86
InChI Key: CQFHTQSPOUKSHW-UHFFFAOYSA-N
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Description

This compound features a 5-chloro-2-methoxyphenyl group linked via an acetamide backbone to a 1H-imidazole ring substituted with hydroxymethyl and methylcarbamoylmethyl groups.

Properties

IUPAC Name

2-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O4S/c1-18-14(23)7-21-11(8-22)6-19-16(21)26-9-15(24)20-12-5-10(17)3-4-13(12)25-2/h3-6,22H,7-9H2,1-2H3,(H,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFHTQSPOUKSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C(=CN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Chlorinated Methoxyphenyl Intermediate: This step involves the chlorination of 2-methoxyphenol to obtain 5-chloro-2-methoxyphenol.

    Synthesis of the Imidazole Intermediate:

    Coupling Reaction: The final step involves the coupling of the chlorinated methoxyphenyl intermediate with the imidazole intermediate using a suitable coupling agent under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The imidazole ring can undergo reduction under specific conditions to form a dihydroimidazole derivative.

    Substitution: The chlorine atom in the methoxyphenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions include carboxylic acid derivatives, dihydroimidazole derivatives, and various substituted phenyl derivatives.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring
  • N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide : Replaces the imidazole with a 1,3,4-oxadiazole ring and uses a butanamide chain. This compound exhibits lipoxygenase (LOX) inhibitory activity (IC50 = 12.5 µM), suggesting the 5-chloro-2-methoxyphenyl group is critical for enzyme binding .
  • 2-{[1-(4-Chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methylisoxazol-3-yl)acetamide : Features a 4-chlorophenyl group instead of 5-chloro-2-methoxyphenyl and an isoxazole substituent. It demonstrates antibacterial activity (IC50 = 8.3 µM against Staphylococcus aureus), highlighting the importance of halogen positioning for microbial targeting .
Modifications on the Imidazole Ring
  • N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide : Incorporates a nitro group and phenylsulfonylmethyl substituent on the imidazole. This derivative shows potent antiparasitic activity (EC50 = 0.8 µM against Entamoeba histolytica), outperforming metronidazole while reducing mutagenicity .
  • N-(1H-Benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine: Replaces the hydroxymethyl group with a tosylamidine moiety.
Sulfanyl Linkage and Acetamide Backbone
  • N-(3-Chloro-4-methylphenyl)-2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide : Utilizes a dual sulfanyl-thiadiazole scaffold. This compound’s thioether linkages enhance metabolic stability, though its biological activity remains uncharacterized .
  • 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol : Replaces the acetamide with an indole-oxadiazole system, demonstrating moderate antifungal activity (MIC = 16 µg/mL against Candida albicans) .

Key SAR Insights :

  • Halogen Positioning : 5-Chloro-2-methoxyphenyl enhances LOX binding, while 4-chlorophenyl improves antibacterial activity .
  • Imidazole Substituents : Hydroxymethyl groups may improve solubility, whereas nitro or sulfonyl groups enhance antiparasitic potency .
  • Sulfanyl Bridges : Thioether linkages improve stability but require optimization to avoid toxicity .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its antimicrobial properties, cytotoxicity, and mechanism of action, supported by data tables and relevant research findings.

  • Molecular Formula : C19H18ClN5O3
  • Molecular Weight : 399.8 g/mol
  • IUPAC Name : N-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-methyl-2-phenyltriazole-4-carboxamide

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections detail specific findings related to the biological activity of this compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Candida neoformans.

CompoundActivityMIC (µg/mL)
N-(5-chloro-2-methoxyphenyl)-2-{[5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamideAnti-MRSA16
6-methoxy-phenethyl-indole-imidazoleAntifungal≤0.25
5-phenyl-1H-imidazoleAntifungal≤0.25

These results suggest that structural modifications, such as halogenation and the presence of methoxy groups, enhance antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cancer cell lines indicate that while some derivatives exhibit significant cytotoxic effects, others show selectivity without substantial toxicity.

CompoundCell LineIC50 (µM)
Compound 26HEK293 (human embryonic kidney)>32
Compound 32SISO (human cancer cell line)3.77

Notably, compounds with specific substitutions demonstrated lower cytotoxicity while maintaining antimicrobial activity, indicating a promising therapeutic index .

The mechanism by which this compound exerts its biological effects appears to be linked to its ability to induce apoptosis in cancer cells. Studies have shown that increasing concentrations lead to a higher percentage of early apoptotic cells.

"The induction of early apoptosis was significantly observed at higher concentrations, suggesting a dose-dependent mechanism."

Case Studies

  • Study on MRSA Resistance :
    A study evaluated the effectiveness of various imidazole derivatives against MRSA. The compound displayed moderate activity with an MIC of 16 µg/mL, indicating potential as a lead compound for further development against resistant bacterial strains .
  • Cytotoxicity in Cancer Research :
    In vitro studies on human cancer cell lines revealed that the compound exhibited selective cytotoxicity, with IC50 values indicating effective inhibition of cell growth without significant toxicity to normal cells .

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